molecular formula C7H7BrO2S B1630449 Ethyl 5-bromothiophene-2-carboxylate CAS No. 5751-83-7

Ethyl 5-bromothiophene-2-carboxylate

Cat. No. B1630449
CAS RN: 5751-83-7
M. Wt: 235.1 g/mol
InChI Key: PZNHMXAOMDQLLE-UHFFFAOYSA-N
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Description

Ethyl 5-bromothiophene-2-carboxylate, also known as 5-bromo-2-carboxyethylthiophene, is a heterocyclic compound with a five-membered ring containing one sulfur and one bromine atom. It is an important intermediate in the synthesis of various organic compounds, and has been used in the synthesis of several important drugs, including the anti-cancer agent, 5-fluorouracil. It is also used in the synthesis of other compounds, such as thiophenol, bromobenzene, and thiophene-2-carboxylic acid.

Scientific Research Applications

Palladium-Catalysed Direct Heteroarylations

Ethyl 5-bromothiophene-2-carboxylate has been used as an alternative reagent for palladium-catalysed direct arylation of heteroaromatics. Its use prevents the formation of dimers or oligomers, facilitating the formation of biheteroaryls in high yields (Fu, Zhao, Bruneau, & Doucet, 2012).

Antibacterial and Antifungal Evaluation

Ethyl 5-bromothiophene-2-carboxylate has been utilized in the synthesis of 5-bromothiophene-based dihydropyrimidin-2-(1H)-(thi)ones, showing good antibacterial and antifungal activity (Sharma et al., 2022).

Direct Bromination Synthesis

A synthetic route involving direct bromination of ethyl 5-alkylthiophene-2-carboxylates has been developed. This process results in ethyl 5-alkyl-4-bromothiophene-2-carboxylates with excellent yields (Taydakov & Krasnoselskiy, 2010).

Synthesis and Spasmolytic Activity Study

Ethyl 5-bromothiophene-2-carboxylate has been used to synthesize novel thiophene-based derivatives with significant spasmolytic effects, particularly compound phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate (Rasool et al., 2020).

properties

IUPAC Name

ethyl 5-bromothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-2-10-7(9)5-3-4-6(8)11-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNHMXAOMDQLLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345594
Record name Ethyl 5-bromothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromothiophene-2-carboxylate

CAS RN

5751-83-7
Record name Ethyl 5-bromothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-bromothiophene-2-carboxylate
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Synthesis routes and methods I

Procedure details

2-Bromo-5-thiophenecarboxylic acid (500 mg) was dissolved in ethanol (5 mL), conc. sulfuric acid (50 μL) was added and the mixture was heated under reflux for 4 hrs. Conc. sulfuric acid (50 μL) was further added and the mixture was heated under reflux for 5 hrs. Then, the mixture was allowed to return to room temperature. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography using a mixed solvent of ethyl acetate and hexane as an eluent. The solvent was evaporated from the eluent to give the title compound (500 mg) as a yellow oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
50 μL
Type
reactant
Reaction Step Two
Quantity
50 μL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To 1.092 g (5.7157 mmol) of 5-bromothiophene-2-carboxaldehyde was added sequentially, 1.507 g (30.75 mmol) sodium cyanide, 60 ml ethanol, 602.5 mg (10.04 mmol) of acetic acid and 10.62 g (122.16 mmol) of manganese dioxide. This mixture was stirred at room temperature for 24 hours, then filtered through celite and the residue washed several times with ether. The combined filtrates were concentrated, then the residue taken up in water and extracted with 3×75 ml ether. Combined ether extracts were washed with saturated NaHCO3, saturated NaCl, dried (MgSO4), concentrated in vacuo and kugelrohr distilled (70° C.; 0.1 mm) to give the captioned compound as a pale yellow oil. PMR (CDCl3): δ1.3 (3H, t, J~7 Hz), 4.35 (2H, t, J~7 Hz), 7.12 (1H, d, J~4 Hz), 7.6 (1H, d, J~4 Hz).
Quantity
1.092 g
Type
reactant
Reaction Step One
Quantity
1.507 g
Type
reactant
Reaction Step Two
Quantity
602.5 mg
Type
reactant
Reaction Step Three
Quantity
10.62 g
Type
catalyst
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

5-Bromothiophene-2-carboxylic acid (5.40 g) was dissolved in ethanol (50 ml), 4-dimethylaminopyridine (3.82 g) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (6.0 g) were successively added, and the mixture was stirred overnight at room temperature. Water was added to the reaction mixture, and the mixture was extracted 3 times with ethyl acetate. The organic layer was washed successively with water, 10% aqueous citric acid (twice), water, saturated aqueous sodium hydrogencarbonate and brine, and dried over sodium sulfate. The organic layer was concentrated under reduced pressure to give the title compound (5.99 g).
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
3.82 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-bromothiophene-2-carboxylate
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
40
Citations
IV Taydakov, SS Krasnoselskiy - Synthesis, 2010 - thieme-connect.com
Approaches to brominated thiophene-2-carboxylic acids by electrophilic bromination of the corresponding acids and esters were compared and investigated. A synthetic route was …
Number of citations: 1 www.thieme-connect.com
HY Fu, L Zhao, C Bruneau, H Doucet - Synlett, 2012 - thieme-connect.com
… Next, we studied the coupling of ethyl 5-bromothiophene-2-carboxylate with seven heteroarenes (Scheme [5], Table [2]). The reaction with 2-isobutylthiazole gave 22 in a very high yield …
Number of citations: 21 www.thieme-connect.com
D Mari, N Miyagawa, K Okano… - The Journal of Organic …, 2018 - ACS Publications
The LDA (lithium diisopropylamide)-promoted regiocontrolled halogen dance of α-bromothiophenes and α-bromofurans is described. Bromothiophenes bearing a diethyl acetal moiety …
Number of citations: 21 pubs.acs.org
C Messina, LZ Douglas, JT Liu… - European Journal of …, 2020 - Wiley Online Library
… Following the general procedure for the synthesis of diaryl-substituted 3-methyl thiophene, the product after the saponification step is reacted with ethyl 5-bromothiophene-2-carboxylate …
M Chen, W Fu, M Shi, X Hu, J Pan, J Ling… - Journal of Materials …, 2013 - pubs.rsc.org
For highly efficient organic solar cells (OSCs), the electron donor should possess not only a narrow band gap (Eg) but also a low highest occupied molecular orbital (HOMO) energy …
Number of citations: 64 pubs.rsc.org
SY Liu, MM Shi, JC Huang, ZN Jin, XL Hu… - Journal of Materials …, 2013 - pubs.rsc.org
… -DPP (DPP 11 in Table 2) was synthesized via a Stille coupling reaction between 3,6-bis[(5-(trimethylstannyl)thiophen-2-yl)]-DPP with ethyl 5-bromothiophene-2-carboxylate. The DPP …
Number of citations: 137 pubs.rsc.org
AD Benischke, G Le Corre… - Chemistry–A European …, 2017 - Wiley Online Library
… Thus, ethyl 5-bromothiophene-2-carboxylate (5 e) and 3-bromopyridine (5 f) were converted to the heteroarylzinc reagents (6 e,f) within 2 h at 50 C in 64–74 % yield and underwent Pd-…
T Blümke, YH Chen, Z Peng, P Knochel - Nature Chemistry, 2010 - nature.com
… Ethyl 5-bromothiophene-2-carboxylate (11a, 470 mg, 2 mmol, 1.0 equivalents), along with heptadecane (0.12 ml) as an internal standard, was added in THF (1 ml) at 25 C and the …
Number of citations: 118 www.nature.com
J Koubachi, S El Kazzouli, M Bousmina… - European Journal of …, 2014 - Wiley Online Library
… with methyl 5-bromofuroate, ethyl 5-bromothiophene-2-carboxylate, 8-bromoquinoline, 2-(5-… In the cases of methyl 5-bromofuroate (1 equiv.) or ethyl 5-bromothiophene-2-carboxylate (1 …
AD Benischke, L Anthore‐Dalion… - … –A European Journal, 2018 - Wiley Online Library
… Hence, ethyl 5-bromothiophene-2-carboxylate (7) was converted into the corresponding triheteroaryllanthanum derivative 8, which added to aldehyde 5 b, giving the secondary alcohol …

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